molecular formula C9H13NS B13533071 7,7-dimethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine

7,7-dimethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine

Cat. No.: B13533071
M. Wt: 167.27 g/mol
InChI Key: XPANLLAGWHCFSA-UHFFFAOYSA-N
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Description

7,7-dimethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine is a heterocyclic compound characterized by a fused ring system containing both sulfur and nitrogen atoms. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-dimethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with 2,2-dimethyl-1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

7,7-dimethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield the corresponding thiol or amine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, solvents such as dichloromethane or ethanol.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives, amine derivatives.

    Substitution: Halogenated derivatives, amino derivatives, thiol derivatives.

Scientific Research Applications

7,7-dimethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of agrochemicals and materials science for the synthesis of novel polymers and catalysts.

Mechanism of Action

The mechanism of action of 7,7-dimethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as kinases, by binding to their active sites and blocking their activity. This inhibition can disrupt cellular signaling pathways, leading to the desired therapeutic effects. Additionally, the presence of the sulfur and nitrogen atoms in the fused ring system allows for the formation of hydrogen bonds and other interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • 4,5,6,7-tetrahydrothieno[2,3-c]pyridine
  • 5,5-dimethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine hydrochloride
  • 2-aminothieno[2,3-c]pyridine

Uniqueness

7,7-dimethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethyl groups at the 7-position enhances its lipophilicity and may influence its interaction with biological targets. This compound’s unique structure makes it a valuable scaffold for the development of new therapeutic agents and other functional materials.

Properties

Molecular Formula

C9H13NS

Molecular Weight

167.27 g/mol

IUPAC Name

7,7-dimethyl-5,6-dihydro-4H-thieno[2,3-c]pyridine

InChI

InChI=1S/C9H13NS/c1-9(2)8-7(3-5-10-9)4-6-11-8/h4,6,10H,3,5H2,1-2H3

InChI Key

XPANLLAGWHCFSA-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(CCN1)C=CS2)C

Origin of Product

United States

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